molecular formula C12H15NO2Si B15402282 Methyl 4-((trimethylsilyl)ethynyl)nicotinate

Methyl 4-((trimethylsilyl)ethynyl)nicotinate

Cat. No.: B15402282
M. Wt: 233.34 g/mol
InChI Key: XBLYFAQZQXSGNP-UHFFFAOYSA-N
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Description

Methyl 4-((trimethylsilyl)ethynyl)nicotinate is a nicotinic acid derivative featuring a methyl ester at the carboxyl position and a trimethylsilyl (TMS)-protected ethynyl group at the 4-position of the pyridine ring. This compound is notable for its unique steric and electronic properties, derived from the bulky TMS group and the linear ethynyl linker. The TMS-ethynyl moiety enhances stability against oxidation and enables further functionalization via desilylation or click chemistry, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H15NO2Si

Molecular Weight

233.34 g/mol

IUPAC Name

methyl 4-(2-trimethylsilylethynyl)pyridine-3-carboxylate

InChI

InChI=1S/C12H15NO2Si/c1-15-12(14)11-9-13-7-5-10(11)6-8-16(2,3)4/h5,7,9H,1-4H3

InChI Key

XBLYFAQZQXSGNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C#C[Si](C)(C)C

Origin of Product

United States

Biological Activity

Methyl 4-((trimethylsilyl)ethynyl)nicotinate is a synthetic derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring and a trimethylsilyl-ethynyl group, which enhances its stability and solubility in organic solvents. Its molecular formula is C13_{13}H17_{17}N1_{1}O2_{2}Si, with a molecular weight of approximately 233.34 g/mol. The unique combination of functional groups in this compound may contribute to its distinct biological activities.

Research indicates that this compound interacts with various biological targets, particularly protein kinases. These interactions are crucial for understanding the compound's therapeutic potential. Preliminary studies suggest that modifications to the trimethylsilyl or ethynyl groups could enhance selectivity and potency against specific kinase targets, which are often implicated in cancer and other diseases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Kinase Inhibition Exhibits potential to inhibit specific protein kinases, which play critical roles in cell signaling.
Anticancer Properties Structural similarities with other anticancer compounds suggest potential efficacy in cancer therapy.
Solubility and Stability Enhanced solubility due to the trimethylsilyl group may facilitate its use in biological assays.

Case Studies and Research Findings

  • Kinase Interaction Studies : In a study examining various nicotinic derivatives, this compound showed promising binding affinity with key protein kinases involved in cancer progression. This suggests its potential as a lead compound for developing targeted therapies.
  • Comparative Analysis with Similar Compounds : A comparative analysis was conducted between this compound and structurally similar compounds. The results indicated that while all compounds exhibited some level of kinase inhibition, this compound demonstrated superior selectivity towards certain kinase targets.
  • Synthesis and Biological Evaluation : The synthesis process involves multiple steps starting from ethyl 2-((trimethylsilyl)ethynyl)nicotinate, followed by hydrolysis and methylation. Biological evaluations have highlighted its role as a probe for studying nicotinic acid derivatives' interactions with biological targets.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Exploring structural modifications to enhance potency and selectivity against specific targets.
  • Clinical Applications : Investigating possible applications in treating diseases linked to dysregulated kinase activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 4-Position Electronic Effects Key Properties/Applications Reference
Methyl 4-((trimethylsilyl)ethynyl)nicotinate Trimethylsilyl ethynyl Electron-donating (TMS), π-conjugation Stabilized ethynyl linkage; click chemistry precursor
Methyl 3-((tert-butyldimethylsilyl)oxy)isonicotinate tert-Butyldimethylsilyl ether Strongly electron-donating (Si-O) Enhanced steric hindrance; used in protective group strategies
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide Trifluoromethyl and methoxy Electron-withdrawing (CF₃), electron-donating (OMe) Potent agonist activity; metabolic stability
Methyl 4-chloro-6-(trifluoromethyl)nicotinate Chloro and trifluoromethyl Electron-withdrawing (Cl, CF₃) Reactive in nucleophilic substitution; agrochemical intermediates
Ethyl 4-methylaminobenzoate Ethyl ester, methylamino Electron-donating (NHCH₃) Altered hydrolysis kinetics; prodrug applications

Reactivity and Stability

  • Trimethylsilyl Ethynyl vs. tert-Butyldimethylsilyl Ether : The TMS-ethynyl group in the target compound offers superior π-conjugation and desilylation reactivity compared to the bulkier tert-butyldimethylsilyl (TBS) ether in methyl 3-((tert-butyldimethylsilyl)oxy)isonicotinate. While TBS provides greater steric protection, it limits further synthetic modifications due to its size .
  • Electron-Withdrawing Substituents : Compounds like methyl 4-chloro-6-(trifluoromethyl)nicotinate exhibit higher electrophilicity at the 4-position, favoring nucleophilic aromatic substitution. In contrast, the TMS-ethynyl group in the target compound reduces electrophilicity, directing reactivity toward alkyne-specific transformations .

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride, Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) as a co-catalyst in a mixed solvent system of tetrahydrofuran (THF) and triethylamine (TEA). A representative procedure includes:

  • Catalytic System : Pd(PPh₃)₂Cl₂ (0.17 mmol), CuI (0.35 mmol)
  • Solvents : THF (6 mL) and TEA (10 mL)
  • Reactants : Methyl 4-iodonicotinate (3.5 mmol), trimethylsilylacetylene (5.25 mmol)
  • Conditions : Argon atmosphere, room temperature, 14 hours
  • Yield : 87% after column chromatography.

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the copper-acetylide intermediate.

Substrate Preparation: Methyl 4-Halonicotinate

Methyl 4-halonicotinate serves as the critical precursor. Its synthesis involves:

  • Nicotinic Acid Halogenation : Direct halogenation of methyl nicotinate at the 4-position using N-halosuccinimide (NBS or NIS) under acidic conditions.
  • Esterification : If starting from nicotinic acid, esterification with methanol via Fischer esterification (H₂SO₄ catalyst) precedes halogenation.

Alternative Methods: Transesterification and Protective Group Strategies

While Sonogashira coupling dominates, transesterification offers a supplementary route when modifying pre-existing ethynylated nicotinic acid derivatives.

Transesterification of Preformed Ethynyl Nicotinates

If ethyl or benzyl esters of 4-((trimethylsilyl)ethynyl)nicotinic acid are available, transesterification with methanol can yield the methyl ester. This method, adapted from menthyl nicotinate synthesis, involves:

  • Catalyst : Sodium methoxide (0.1–10 wt%)
  • Conditions : 70–120°C, 100–400 mbar vacuum to remove byproduct alcohols.
  • Yield : >83% for analogous systems.

This approach avoids handling halogenated intermediates but requires prior ethynylation of the nicotinate core.

Catalytic System Optimization and Solvent Effects

Optimizing palladium and copper catalysts significantly impacts yield and reaction speed.

Catalyst Selection

  • Palladium Sources : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in aryl iodide coupling due to enhanced stability.
  • Co-Catalysts : CuI facilitates acetylide formation, critical for transmetallation.

Solvent Systems

Polar aprotic solvents (THF, DMF) paired with tertiary amines (TEA, DIPEA) improve solubility and scavenge hydrogen halides. The PDF example uses THF/TEA (1:1.7 v/v) for 87% yield.

Purification and Characterization

Post-reaction purification ensures high purity (>99.5%), critical for pharmaceutical applications.

Chromatographic Separation

  • Stationary Phase : Silica gel (60–120 mesh)
  • Eluent : 2–5% ethyl acetate in hexane.
  • Outcome : Isolation of the target compound as a pale yellow solid.

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 0.26 ppm (TMS-CH₃), 3.90 ppm (COOCH₃), and aromatic protons.
  • MS (ESI) : m/z calculated for C₁₂H₁₅NO₂Si: 257.08; observed: 257.1[M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Sonogashira Coupling Pd/Cu, THF/TEA, rt 87% High yield, scalable
Transesterification NaOMe, 70–120°C, vacuum 83–87% Avoids halogenated precursors

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer Agents : Alkyne groups enable click chemistry for drug conjugates.
  • Materials Science : Conducting polymers via alkyne polymerization.

Q & A

Basic: What are the established synthetic routes for Methyl 4-((trimethylsilyl)ethynyl)nicotinate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves Sonogashira coupling to introduce the trimethylsilyl-ethynyl group onto the nicotinate scaffold. Key steps include:

  • Substrate Preparation: Methyl 4-bromonicotinate is often used as the starting material due to its reactivity in cross-coupling reactions.
  • Catalytic System: Pd(PPh₃)₂Cl₂/CuI in a mixture of triethylamine and THF at 60–80°C for 12–24 hours .
  • Workup: Removal of the trimethylsilyl (TMS) protecting group may require tetrabutylammonium fluoride (TBAF) in dichloromethane .
    Optimization Tips:
  • Excess alkyne (trimethylsilylacetylene) improves coupling efficiency.
  • Microwave-assisted synthesis reduces reaction time to 1.5 hours in o-dichlorobenzene at 80°C .

Advanced: How can substituent effects on the pyridine ring impact reactivity in further functionalization?

Answer:
The electron-withdrawing carboxylate group at position 3 and the TMS-ethynyl group at position 4 create distinct electronic environments:

  • Steric Effects: The bulky TMS group hinders electrophilic substitution at position 4 but facilitates nucleophilic aromatic substitution at electron-deficient positions (e.g., nitration at position 6) .
  • Electronic Effects: The meta-carboxylate directs electrophiles to positions 2 and 6, while the ethynyl group enhances conjugation, as shown in comparative studies of methyl nicotinate analogs .
    Methodological Insight:
    Use DFT calculations to predict regioselectivity and monitor reactions with in-situ IR spectroscopy to track intermediate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: The TMS-ethynyl group shows a singlet at ~0.2 ppm (¹H) and a characteristic triplet for the sp-hybridized carbons at 90–100 ppm (¹³C). The pyridine ring protons resonate between 7.5–8.5 ppm .
  • Mass Spectrometry (MS): Look for the molecular ion peak at m/z 263 [M+H]⁺ and fragments corresponding to TMS loss (m/z 191) .
  • IR Spectroscopy: The ethynyl C≡C stretch appears at ~2100 cm⁻¹, while the ester carbonyl absorbs at ~1700 cm⁻¹ .

Advanced: How can conflicting crystallography and NMR data for this compound be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the ethynyl group) or polymorphism:

  • Dynamic NMR: Variable-temperature NMR can detect conformational exchange broadening in the ethynyl or TMS signals .
  • X-ray vs. Solution State: Compare crystal structures (rigid lattice) with DFT-optimized gas-phase geometries to identify torsional strain .
  • Control Experiments: Reproduce crystallization in different solvents (e.g., DCM vs. hexane) to isolate polymorphic forms .

Basic: What biological activity profiles are predicted for this compound based on structural analogs?

Answer:
Nicotinate derivatives with ethynyl groups exhibit:

  • Enzyme Inhibition: Potential acetylcholinesterase (AChE) inhibition due to π-π stacking with the pyridine ring and hydrogen bonding via the ester group, as seen in ethyl 6-substituted nicotinates .
  • Antimicrobial Activity: The TMS-ethynyl moiety may enhance lipophilicity, improving membrane penetration, similar to benzyl 4-methylnicotinate .
    Experimental Design:
  • Screen against AChE using Ellman’s assay with donepezil as a positive control .
  • Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced: How does the TMS-ethynyl group influence material science applications (e.g., conductive polymers)?

Answer:
The ethynyl group enables conjugation for charge transport, while the TMS moiety offers steric protection during polymerization:

  • Cross-Coupling in Polymers: Use Suzuki-Miyaura or Stille coupling to integrate the compound into π-conjugated backbones .
  • Stability: The TMS group prevents undesired side reactions (e.g., oxidative dimerization) during electropolymerization .
    Characterization:
  • UV-Vis spectroscopy to monitor conjugation length (λₐₜ ~350 nm).
  • Cyclic voltammetry to assess redox behavior and bandgap .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

  • Protection/Deprotection: Use TMS as a transient protecting group for the alkyne, which can be removed selectively with TBAF .
  • Microwave Synthesis: Reduces side reactions (e.g., ester hydrolysis) by shortening reaction times .
  • Flow Chemistry: Enhances reproducibility in Pd-catalyzed steps by maintaining precise temperature and mixing .

Basic: How does this compound compare to Methyl 4-chloro-6-(hydroxymethyl)nicotinate in reactivity?

Answer:

  • Electrophilic Substitution: The TMS-ethynyl group deactivates the ring less than chlorine, making position 2 more reactive toward nitration .
  • Nucleophilic Displacement: The hydroxymethyl group in the analog undergoes SN2 reactions (e.g., tosylation), while the ethynyl group participates in cycloadditions .
    Experimental Validation:
    Compare Friedel-Crafts alkylation rates using tert-butyl bromide in AlCl₃ .

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